Cas no 887898-23-9 (3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide)
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, 3-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)-
- AB00671621-01
- 3-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- 887898-23-9
- 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- F0666-1170
- AKOS024594429
-
- Inchi: 1S/C22H14FN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
- InChI Key: GPCOMSBKJLCSIK-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=CC=C2F)=C1C(NC1=CC=C([N+]([O-])=O)C=C1)=O
Computed Properties
- Exact Mass: 419.09174872g/mol
- Monoisotopic Mass: 419.09174872g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 679
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 117Ų
Experimental Properties
- Density: 1.496±0.06 g/cm3(Predicted)
- Boiling Point: 487.6±45.0 °C(Predicted)
- pka: 10.84±0.70(Predicted)
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0666-1170-2μmol |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-5μmol |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-10μmol |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-20μmol |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-1mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-2mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-3mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-4mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-5mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0666-1170-10mg |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
887898-23-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Professional Introduction to Compound with CAS No. 887898-23-9 and Product Name: 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
The compound with the CAS number 887898-23-9 and the product name 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a benzofuran core, a fluorobenzamide moiety, and a nitrophenyl group, make it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. Among these, benzofuran derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of fluorine atoms into aromatic rings has been shown to enhance metabolic stability and binding affinity, making fluorinated compounds particularly attractive for drug development. In this context, the compound 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide represents an innovative approach to leveraging these structural motifs for therapeutic purposes.
The benzofuran core of this compound is a key feature that contributes to its potential biological activity. Benzofurans are known to exhibit a wide range of pharmacological effects, often due to their ability to interact with various biological targets. For instance, some benzofuran derivatives have been shown to inhibit enzymes involved in inflammatory pathways, making them promising candidates for treating chronic inflammatory diseases. The presence of a fluorobenzamide moiety further enhances the compound's pharmacological profile by improving its bioavailability and reducing susceptibility to metabolic degradation.
The nitrophenyl group in the molecule is another critical structural element that can influence its biological activity. Nitroaromatic compounds are well-documented for their role in modulating biological processes, including cell signaling and neurotransmitter activity. The nitro group can be reduced to an amine, which can alter the compound's reactivity and interactions with biological targets. This dual functionality makes 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide a valuable scaffold for exploring new therapeutic strategies.
Current research efforts are focused on understanding the mechanism of action of this compound and its analogs. Studies have begun to explore how modifications to the benzofuran core, the fluorobenzamide moiety, and the nitrophenyl group can influence its biological activity. These studies often involve computational modeling, spectroscopic techniques, and in vitro assays to evaluate the compound's interactions with biological targets. The goal is to identify structural features that optimize potency, selectivity, and pharmacokinetic properties.
One particularly exciting area of research is the use of this compound as a lead structure for developing new drugs targeting neurological disorders. Preliminary studies suggest that benzofuran derivatives may have neuroprotective effects, potentially making them useful in treating conditions such as Alzheimer's disease and Parkinson's disease. The combination of a fluorobenzamide moiety and a nitrophenyl group may enhance their ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.
In addition to its potential applications in neurological diseases, this compound has also shown promise in other therapeutic areas. For example, it may be effective against certain types of cancer by inhibiting key enzymes involved in tumor growth and progression. The structural versatility of benzofuran derivatives allows for further modifications that could tailor their activity towards specific cancer types or signaling pathways.
The synthesis of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the benzofuran core, introduction of the fluorobenzamide moiety, and incorporation of the nitrophenyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these complex molecules.
As research continues to uncover new applications for this compound, it is likely that additional derivatives will be synthesized and evaluated. The combination of computational chemistry tools and high-throughput screening techniques will accelerate the discovery process by allowing rapid assessment of large libraries of compounds. This approach has already proven successful in identifying novel drug candidates with improved pharmacological properties.
The development of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide exemplifies the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists in advancing drug discovery efforts. By integrating knowledge from multiple fields, researchers can design molecules with optimized properties for therapeutic use. This collaborative approach is essential for translating laboratory discoveries into safe and effective treatments for patients worldwide.
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